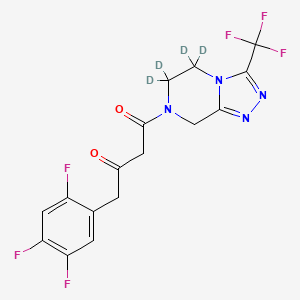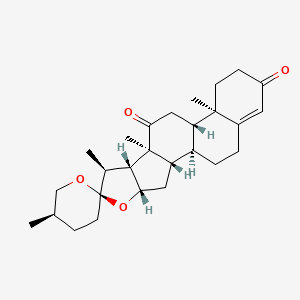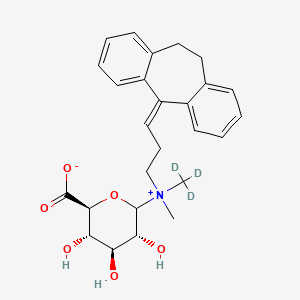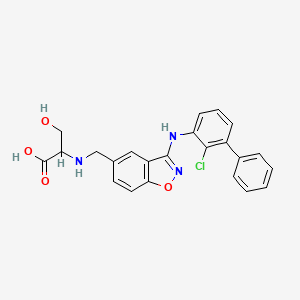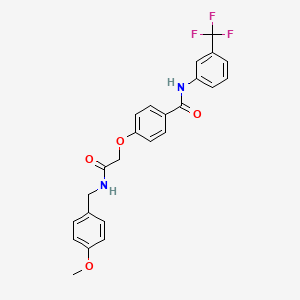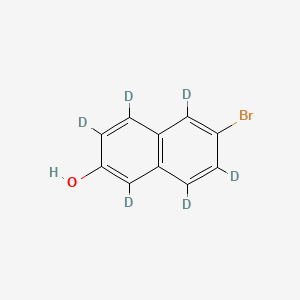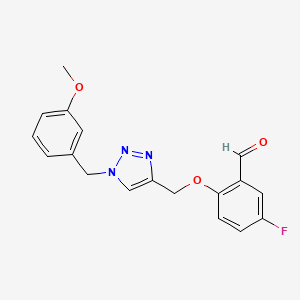
Metallo-|A-lactamase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metallo-|A-lactamase-IN-2 is a compound that belongs to the class of metallo-β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance, particularly against β-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems. Metallo-β-lactamases are enzymes produced by certain bacteria that hydrolyze the β-lactam ring, rendering these antibiotics ineffective. This compound is designed to inhibit these enzymes, thereby restoring the efficacy of β-lactam antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include metal catalysts, organic solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Metallo-|A-lactamase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce derivatives with modified functional groups.
Applications De Recherche Scientifique
Metallo-|A-lactamase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial therapies.
Medicine: Investigated for its potential to restore the efficacy of β-lactam antibiotics in clinical settings.
Industry: Utilized in the development of new pharmaceutical formulations and as a component in diagnostic assays to detect β-lactamase activity.
Mécanisme D'action
Metallo-|A-lactamase-IN-2 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the antibacterial activity of β-lactam antibiotics. The molecular targets include the zinc ions in the active site, and the pathways involved are those related to bacterial resistance mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vaborbactam: Another metallo-β-lactamase inhibitor that targets serine β-lactamases.
Avibactam: Inhibits a broad range of β-lactamases, including some metallo-β-lactamases.
Cyclic Boronate Inhibitors: Mimic the transition state of β-lactam hydrolysis and inhibit metallo-β-lactamases.
Uniqueness
Metallo-|A-lactamase-IN-2 is unique in its specific binding affinity for zinc ions in the active site of metallo-β-lactamases. This specificity allows it to effectively inhibit these enzymes without affecting other types of β-lactamases. Additionally, its chemical structure can be modified to enhance its inhibitory activity and stability, making it a versatile tool in the fight against antibiotic resistance.
Propriétés
Formule moléculaire |
C9H9Cl2NOS |
|---|---|
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-3-sulfanylpropanamide |
InChI |
InChI=1S/C9H9Cl2NOS/c10-7-2-1-6(5-8(7)11)12-9(13)3-4-14/h1-2,5,14H,3-4H2,(H,12,13) |
Clé InChI |
YLZRHFRKMXFRSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCS)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

